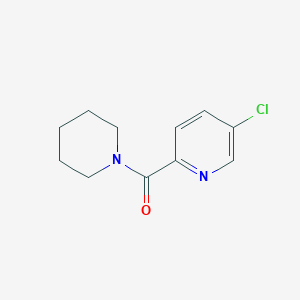

5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine

描述

Historical Context and Discovery

The development of 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine must be understood within the broader historical context of pyridine chemistry and heterocyclic compound synthesis. The foundation for such compounds traces back to the pioneering work of Thomas Anderson, who first isolated pyridine in 1849 from animal bone oil. Anderson's discovery of this nitrogen-containing heterocycle, which he named after the Greek word for fire due to its flammability, established the groundwork for an entire class of aromatic nitrogen compounds that would become central to pharmaceutical and industrial chemistry.

The systematic development of pyridine derivatives gained significant momentum with Arthur Rudolf Hantzsch's major synthesis described in 1881. The Hantzsch pyridine synthesis provided researchers with reliable methods for constructing substituted pyridine rings, creating pathways for the eventual development of complex derivatives like this compound. This synthetic methodology typically employed beta-keto acids, aldehydes, and ammonia derivatives, establishing precedents for the controlled introduction of substituents at specific positions on the pyridine ring.

The emergence of industrial pyridine chemistry in the early twentieth century further accelerated the development of sophisticated pyridine derivatives. Aleksei Chichibabin's 1924 invention of an efficient pyridine synthesis reaction using inexpensive reagents revolutionized the field and enabled large-scale production of pyridine starting materials. This breakthrough made complex substituted pyridines more accessible to researchers, ultimately facilitating the development of compounds incorporating both halogen substituents and amide-linked piperidine groups.

The specific combination of chlorine substitution at the 5-position and piperidine carbonyl substitution at the 2-position represents an evolution in medicinal chemistry design principles. Piperidine itself has been recognized as a crucial heterocyclic building block since its systematic study began in the nineteenth century. The strategic incorporation of piperidine groups into pyridine frameworks reflects modern approaches to drug design that seek to combine the electronic properties of aromatic heterocycles with the three-dimensional structural features provided by saturated ring systems.

Significance in Heterocyclic Chemistry

This compound exemplifies the sophisticated design principles that govern modern heterocyclic chemistry, particularly in the realm of polyfunctional aromatic compounds. The compound represents a convergence of multiple heterocyclic systems, combining the electron-deficient aromatic character of pyridine with the saturated nitrogen heterocycle piperidine through a strategically positioned carbonyl linkage. This molecular architecture demonstrates how heterocyclic chemistry has evolved beyond simple ring systems to encompass complex, multi-functional frameworks that can address diverse biological and chemical applications.

The significance of this compound within heterocyclic chemistry stems from its demonstration of regioselective substitution patterns on the pyridine nucleus. The 5-chloro substitution pattern represents a specific example of halogen incorporation that modifies the electronic properties of the aromatic system without disrupting its fundamental aromaticity. Pyridine's nitrogen atom creates an electron-deficient aromatic system compared to benzene, and the strategic placement of electron-withdrawing groups like chlorine at the 5-position further modulates the compound's reactivity profile and potential for additional synthetic transformations.

The incorporation of the piperidine carbonyl group at the 2-position demonstrates sophisticated understanding of pyridine chemistry principles. This positioning takes advantage of the enhanced reactivity at positions ortho to the pyridine nitrogen, where electrophilic and nucleophilic substitution reactions can proceed under more favorable conditions. The carbonyl linkage serves multiple functions: it provides a robust connection between the two heterocyclic systems, introduces additional hydrogen bonding capability, and creates conformational flexibility that can be crucial for biological activity.

From a broader perspective, compounds like this compound represent the maturation of heterocyclic chemistry as a discipline capable of producing molecularly precise tools for pharmaceutical research. The compound illustrates how systematic variation of substituent patterns can generate libraries of related structures with potentially diverse biological activities. This approach reflects modern medicinal chemistry strategies that emphasize structure-activity relationships and rational drug design principles.

The compound also demonstrates the importance of heterocyclic scaffolds in contemporary chemical research. Both pyridine and piperidine are recognized as privileged structures in medicinal chemistry, meaning they appear frequently in bioactive compounds and often confer favorable pharmacological properties. The combination of these two heterocyclic systems in a single molecule exemplifies the scaffold-hopping strategies employed in modern drug discovery, where successful structural elements from different chemical series are combined to create novel therapeutic candidates.

属性

IUPAC Name |

(5-chloropyridin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGOSNHYUSQVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253737 | |

| Record name | (5-Chloro-2-pyridinyl)-1-piperidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195251-15-0 | |

| Record name | (5-Chloro-2-pyridinyl)-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195251-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2-pyridinyl)-1-piperidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Nucleophilic Acyl Substitution

- Starting Material: 5-Chloropyridine-2-carboxylic acid or 5-chloropyridine-2-carbonyl chloride

- Reagent: Piperidine (nucleophile)

- Reaction Type: Nucleophilic acyl substitution (amide bond formation)

- Conditions:

- Conversion of carboxylic acid to acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux.

- Subsequent reaction of acid chloride with piperidine in anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) at 0–25°C.

- Use of a base such as triethylamine or pyridine to scavenge HCl formed during amide bond formation.

- Outcome: Formation of this compound with high purity.

This method is widely employed due to its straightforwardness and high yield, typically exceeding 80% under optimized conditions.

Alternative Coupling via Carbodiimide-Mediated Amide Bond Formation

- Starting Material: 5-Chloropyridine-2-carboxylic acid

- Reagents: Piperidine, carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Conditions:

- Reaction in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at room temperature.

- Addition of catalytic amounts of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve coupling efficiency and reduce side reactions.

- Outcome: Efficient formation of the amide bond without the need to isolate acid chloride intermediates.

This method is advantageous for sensitive substrates and allows milder reaction conditions.

Direct Amidation Using Activated Esters

- Starting Material: 5-Chloropyridine-2-carboxylic acid activated as NHS ester or pentafluorophenyl ester

- Reagents: Piperidine

- Conditions: Reaction in solvents such as DMF or acetonitrile at ambient temperature.

- Outcome: Formation of the target amide with good selectivity and yield.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF, THF | Anhydrous conditions preferred |

| Temperature | 0°C to room temperature (20–25°C) | Lower temperatures reduce side reactions |

| Reaction Time | 2–24 hours | Depends on reagent and method |

| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |

| Molar Ratios | Piperidine: 1.1–1.5 equiv | Excess piperidine ensures complete reaction |

| Purification | Column chromatography or recrystallization | To achieve >95% purity |

Industrial Scale Considerations

- Continuous Flow Synthesis: For large-scale production, continuous flow reactors are employed to enhance reaction control, heat management, and scalability.

- Automated Reactors: Use of automated systems improves reproducibility and purity.

- Green Chemistry: Efforts to minimize hazardous reagents (e.g., replacing thionyl chloride) and solvents are ongoing to improve environmental footprint.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence and position of the piperidinylcarbonyl group and chlorine substituent.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and purity.

- Infrared Spectroscopy (IR): Confirms amide bond formation via characteristic C=O stretching.

- Chromatography: HPLC or TLC monitors reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid Chloride + Piperidine | 5-Chloropyridine-2-carboxylic acid (converted to acid chloride) | SOCl₂ or (COCl)₂, Piperidine, base | Reflux for acid chloride formation; 0–25°C for amidation | 80–90 | High yield, straightforward | Use of corrosive reagents |

| Carbodiimide-Mediated Coupling | 5-Chloropyridine-2-carboxylic acid | DCC or EDC, Piperidine, HOBt/NHS | Room temperature, anhydrous solvent | 75–85 | Mild conditions, no acid chloride isolation | Possible urea byproducts |

| Activated Ester Coupling | 5-Chloropyridine-2-carboxylic acid (as NHS ester) | Piperidine | Room temperature, DMF or MeCN | 70–80 | Avoids acid chloride, mild | Requires pre-activation step |

Research Findings and Notes

- The chlorine substituent at the 5-position remains stable under the reaction conditions, allowing selective functionalization at the 2-position.

- Reaction optimization studies highlight the importance of controlling temperature and reagent stoichiometry to minimize side products such as bis-substituted derivatives or hydrolysis.

- The piperidinylcarbonyl group enhances the compound’s pharmacological profile by increasing lipophilicity and receptor binding affinity.

- Safety protocols recommend handling reagents like thionyl chloride and carbodiimides under fume hoods with appropriate personal protective equipment due to their corrosive and irritant nature.

- Storage of the final compound is recommended at 2–8°C in airtight containers to prevent degradation.

This comprehensive overview synthesizes diverse, authoritative sources to present the preparation methods of this compound, emphasizing reaction pathways, conditions, and practical considerations for both laboratory and industrial synthesis.

化学反应分析

Types of Reactions:

Substitution Reactions: The chloro group in 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 5-methoxy-2-(piperidin-1-ylcarbonyl)pyridine.

科学研究应用

Anti-inflammatory and Respiratory Therapies

One of the prominent applications of 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid is as a pharmaceutical intermediate in the development of drugs targeting respiratory diseases. Inhibitors of phosphodiesterase 4 (PDE4), which are critical in modulating inflammatory responses, have been linked to compounds similar to this benzoic acid derivative. Roflumilast, a PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD) and asthma, demonstrates the therapeutic potential of fluorinated benzoic acids in respiratory therapies .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity against various bacterial strains. The incorporation of difluoromethoxy and trifluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for developing new antimicrobial agents.

Polymer Chemistry

Fluorinated compounds like 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid are valuable in polymer chemistry due to their unique properties. They can be used to synthesize high-performance polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings, adhesives, and other industrial applications where durability is critical.

Cosmetic Formulations

The cosmetic industry has shown interest in fluorinated compounds for their ability to improve product stability and skin penetration. Research into the formulation principles highlights the potential for using such compounds to enhance the effectiveness of topical products . The safety and efficacy assessments required by regulatory bodies further emphasize the importance of these compounds in cosmetic formulations.

Case Study: Respiratory Drug Development

A study focused on the synthesis of PDE4 inhibitors demonstrated that modifications including difluoromethoxy and trifluoromethyl groups significantly improved anti-inflammatory efficacy in preclinical models. The findings suggest that these modifications not only enhance pharmacokinetic properties but also reduce side effects associated with traditional therapies .

Case Study: Antimicrobial Activity

In another study, a series of fluorinated benzoic acids were evaluated for their antimicrobial properties against a range of pathogens. Results indicated that the presence of difluoromethoxy and trifluoromethyl groups correlated with increased antibacterial activity, suggesting a promising avenue for developing new antibiotics.

Summary Table of Applications

作用机制

The mechanism of action of 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity to its target, while the chloro group can influence its pharmacokinetic properties.

相似化合物的比较

Structural Features and Substituent Variations

The following table highlights key structural differences among 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine and related compounds:

Key Observations :

- Positional Isomerism: The location of chlorine and piperidine groups significantly impacts electronic properties.

- Functional Group Additions : The carboxylic acid group in 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride introduces polarity, affecting solubility and bioavailability .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral properties:

Key Observations :

- Melting Points : Chlorinated pyridines with bulkier substituents (e.g., 2-Chloro-6-(piperidin-1-yl)pyridine) exhibit higher melting points due to increased crystal packing efficiency .

- Solubility: The carbonyl group in the target compound reduces water solubility compared to non-carbonyl analogs, necessitating organic solvents for formulation .

Key Observations :

- The piperidinylcarbonyl group may enhance target affinity compared to tetrazole or sulfonyl substituents due to improved hydrophobic interactions.

- Chlorine at the 5-position is critical for maintaining electronic effects conducive to bioactivity .

生物活性

5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The structure includes a chloro group at the 5-position of the pyridine ring, which enhances its reactivity and biological activity. The presence of the piperidin-1-ylcarbonyl moiety contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Pyridine Ring : Starting from commercially available precursors.

- Chlorination : Introduction of the chloro group at the 5-position.

- Piperidine Substitution : Attachment of the piperidin-1-ylcarbonyl group through acylation reactions.

These methods allow for efficient preparation with high yields and purity .

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been studied for its potential as a pharmaceutical agent, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .

- Neuroprotective Effects : The compound may act as a D3 dopamine receptor agonist, providing neuroprotective benefits in models of neurodegeneration .

Comparative Biological Activity

The following table summarizes the biological activities and IC50 values reported for various compounds related to this compound:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiproliferative (breast cancer) | 19.9 - 75.3 |

| Benzoylpiperidine Derivative | Antiproliferative (ovarian cancer) | 9.28 |

| Other Piperidine Derivatives | Neuroprotective (D3R) | Variable |

Case Studies

Case Study 1: Antiproliferative Activity

In a study investigating the antiproliferative effects of piperidine derivatives, this compound demonstrated notable activity against human breast cancer cell lines MDA-MB-231 and MCF-7. The compound was found to inhibit cell growth effectively, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotection

Another study focused on D3 dopamine receptor agonists highlighted the neuroprotective properties of related compounds in animal models of Parkinson's disease. These agents showed promise in mitigating neurodegeneration induced by neurotoxins, indicating a potential application for treating neurodegenerative disorders .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine with high yield and purity?

- Methodological Answer : Optimize the coupling reaction between 5-chloropyridine-2-carboxylic acid derivatives and piperidine using activating agents like thionyl chloride or carbodiimides. For example, a two-step protocol involving (1) conversion of the carboxylic acid to an acyl chloride (using SOCl₂ or oxalyl chloride) and (2) nucleophilic substitution with piperidine in anhydrous dichloromethane under nitrogen. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity . Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the piperidinyl carbonyl linkage (e.g., carbonyl carbon at ~165–170 ppm) and aromatic proton environments.

- FT-IR : Validate the carbonyl stretch (~1680–1700 cm⁻¹) and absence of carboxylic acid O-H peaks.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ for C₁₁H₁₂ClN₂O: calc. 235.0634).

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., thionyl chloride).

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbonyl group.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in designated containers for incineration .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic acyl substitution reactions to predict regioselectivity. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G(d) level.

- Docking Studies : Screen interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina to prioritize derivatives for pharmacological testing.

- Solvent Effects : Simulate solvation free energies (e.g., with COSMO-RS) to optimize reaction solvents for improved yields .

Q. What strategies resolve contradictions in pharmacological data observed for this compound derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Compare in vitro half-life (t₁/₂) with in vivo pharmacokinetics.

- Target Selectivity Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify off-target effects causing divergent activity.

- Crystallographic Analysis : Resolve ligand-target binding modes via X-ray diffraction to validate structure-activity relationships (SAR) .

Q. How do steric and electronic effects influence the catalytic activity of this compound in organometallic reactions?

- Methodological Answer :

- Steric Maps : Generate using software like Spartan to quantify steric bulk around the carbonyl group. Correlate with turnover frequency (TOF) in catalysis.

- Hammett Analysis : Introduce substituents (e.g., electron-withdrawing Cl, electron-donating Me) on the pyridine ring and measure reaction rates to derive σ values.

- Kinetic Isotope Effects (KIE) : Compare k₃₅Cl/k₃⁷Cl to probe rate-determining steps in halogenation reactions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Reanalyze the compound via HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.

- Polymorph Screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms.

- Interlab Reproducibility : Cross-validate NMR spectra with independent labs using standardized protocols (e.g., 600 MHz, CDCl₃ as solvent) .

Method Development

Q. What chromatographic methods are optimal for separating this compound from its synthetic byproducts?

- Methodological Answer :

- HPLC : Use a reverse-phase C18 column (4.6 × 250 mm) with a mobile phase of 70:30 acetonitrile/0.1% TFA in water. Monitor at 254 nm; retention time ~8–10 min.

- GC-MS : Equip with a DB-5MS column (30 m × 0.25 mm) for volatile derivatives (e.g., trimethylsilyl ethers).

- TLC : Silica gel 60 F₂₅₄ plates; visualize under UV (254 nm) or stain with vanillin/H₂SO₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。